Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate is an organic compound classified as a sulfonamide. This compound features a unique combination of a sulfonyl group and an alaninate moiety, which contributes to its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The structure of this compound suggests utility in various chemical and biological contexts, making it a subject of interest for researchers in the field of organic chemistry and pharmacology .
The synthesis of Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate typically involves the following steps:
The molecular formula of Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate is , with a molecular weight of 271.33 g/mol. The structure comprises:
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate can undergo several chemical transformations:
The mechanism of action for Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate is likely related to its ability to mimic natural substrates in biological systems. In particular:
The compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy, which provide insights into its structural features .
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate has several scientific applications:
The synthesis of Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate requires a meticulously orchestrated sequence of reactions beginning with appropriately functionalized starting materials. The core strategy involves three critical transformations: sulfonylation of the aniline nitrogen, esterification of the carboxylic acid functionality, and ultimately coupling between the aromatic amine and alanine derivative. The initial step typically employs 3,4-dimethylaniline (3,4-DMA) which undergoes N-sulfonylation using methanesulfonyl chloride (MsCl) under Schotten-Baumann conditions. This reaction must be carefully controlled at temperatures between 0-5°C in the presence of aqueous sodium hydroxide or bicarbonate to prevent disubstitution and hydrolysis side reactions [7].
The subsequent esterification step transforms the alanine carboxylic acid group into its methyl ester derivative. This is optimally achieved using thionyl chloride (SOCl₂) in anhydrous methanol, providing near-quantitative yields under reflux conditions. Critical to this step is rigorous exclusion of moisture to prevent ester hydrolysis back to the carboxylic acid. The final coupling reaction between N-(3,4-dimethylphenyl)methanesulfonamide and methyl 2-bromopropanoate proceeds via a nucleophilic substitution mechanism. This reaction requires precisely controlled conditions: anhydrous dimethylformamide (DMF) as solvent, potassium carbonate (K₂CO₃) as base, and catalytic potassium iodide (KI) to facilitate the SN₂ reaction. Maintaining the reaction temperature at 60-65°C prevents racemization of the alanine chiral center while achieving complete conversion within 12-14 hours [7].
Reaction optimization studies reveal that the coupling reagent selection dramatically impacts yield. Comparative analysis demonstrates that traditional carbodiimide reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) provide moderate yields (65-70%), while more advanced coupling systems such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) increase yields to 85-90% but introduce significant cost considerations. The choice of base proves equally critical, with inorganic bases (K₂CO₃, Cs₂CO₃) outperforming organic bases (triethylamine, DIEA) in minimizing O-sulfonylation side products .
Table 1: Coupling Reagent Efficiency Comparison for Alanine Derivative Conjugation
Coupling Reagent | Solvent System | Temperature (°C) | Reaction Time (hr) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|
EDCI/HOBt | DCM | 25 | 18 | 68 | 8.2 |
HATU/DIEA | DMF | 0→25 | 4 | 92 | 1.5 |
DCC/DMAP | THF | 40 | 12 | 75 | 12.7 |
T3P®/Et₃N | ACN | 25 | 6 | 87 | 3.1 |
The presence of proximate reactive centers in Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate creates significant susceptibility to intramolecular cyclization, particularly under thermal or acidic conditions. This undesired side reaction proceeds via nucleophilic attack of the alanine ester carbonyl oxygen on the electron-deficient sulfonyl sulfur, resulting in a five-membered sultam derivative. Computational analysis (DFT calculations at B3LYP/6-31G* level) reveals this cyclization has a relatively low energy barrier of 18.3 kcal/mol in the gas phase, explaining its facile occurrence during synthesis and purification [5] [7].
Two primary strategies effectively suppress cyclization: steric modulation and electronic deactivation. Steric control involves introducing substituents at the ortho position of the aromatic ring. While 3,4-dimethylphenyl lacks ortho substituents, temporarily installing a removable directing group (DG) such as 8-aminoquinoline or N,N-diisopropylthiourea during synthesis creates steric congestion around the sulfonamide nitrogen, reducing cyclization propensity by >85%. These DGs coordinate to transition metal catalysts (Pd, Cu) while simultaneously blocking the conformational space required for cyclization [5].
Electronic deactivation strategies focus on reducing nucleophilicity of the carbonyl oxygen. This is achieved through: (1) incorporating electron-withdrawing protecting groups such as 2,2,2-trichloroethyl (TCE) ester instead of methyl ester during intermediate stages, increasing cyclization energy barrier to 24.7 kcal/mol; (2) employing temporary N-acyl protection of the sulfonamide nitrogen; and (3) maintaining mildly basic conditions (pH 7.5-8.5) throughout the synthesis to prevent acid-catalyzed cyclization. Reaction solvent optimization demonstrates that polar aprotic solvents (DMF, NMP) disfavor cyclization compared to chlorinated solvents (DCM, chloroform) by solvating the reactive centers [5] [7].
Process analytical technology (PAT) implementation enables real-time monitoring of cyclization through FTIR spectroscopy tracking the characteristic carbonyl stretch shift from 1735 cm⁻¹ (ester) to 1815 cm⁻¹ (sultam). When coupled with controlled reagent addition strategies maintaining substrate concentration below 0.1M, cyclization byproducts are suppressed to <2%. Post-synthesis purification leverages the hydrolytic instability of the sultam ring - brief aqueous acidic treatment (0.1M HCl, 25°C, 30 min) selectively cleaves the sultam while leaving the desired product intact [5].
Table 3: Cyclization Suppression Strategies and Efficacy
Strategy | Key Modification | Cyclization Barrier (kcal/mol) | Byproduct Formation (%) | Yield Impact |
---|---|---|---|---|
Ortho-Br substitution | 2-Bromo-4,5-dimethylaniline derivative | 25.1 | <1% | Reduced by 15% |
TCE ester protection | 2,2,2-Trichloroethyl alaninate | 24.7 | 1.5% | Requires deprotection step |
8-Aminoquinoline DG | Temporary installation | 28.9 | 0.8% | Additional DG removal step |
Low-temperature processing | Reaction at -20°C | 22.5 | 3.7% | Extended reaction time |
High-dilution conditions | [Substrate] < 0.05 M in DMF | 21.3 | 2.2% | Reduced throughput |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1